2-[5-amino-4-(benzenesulfonyl)-3-(ethylsulfanyl)-1H-pyrazol-1-yl]-N-(2H-1,3-benzodioxol-5-yl)acetamide
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Overview
Description
2-[5-amino-4-(benzenesulfonyl)-3-(ethylsulfanyl)-1H-pyrazol-1-yl]-N-(2H-1,3-benzodioxol-5-yl)acetamide is a complex organic compound that features a pyrazole ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-amino-4-(benzenesulfonyl)-3-(ethylsulfanyl)-1H-pyrazol-1-yl]-N-(2H-1,3-benzodioxol-5-yl)acetamide typically involves multi-step organic reactions. The process begins with the formation of the pyrazole ring, followed by the introduction of the amino, ethylthio, and phenylsulfonyl groups. The final step involves the acylation of the pyrazole derivative with N-1,3-benzodioxol-5-ylacetamide under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[5-amino-4-(benzenesulfonyl)-3-(ethylsulfanyl)-1H-pyrazol-1-yl]-N-(2H-1,3-benzodioxol-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylthio group can yield sulfoxides or sulfones, while reduction of the nitro group can produce an amino derivative.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features make it a candidate for studying enzyme interactions and protein binding.
Medicine: The compound’s potential bioactivity suggests it could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[5-amino-4-(benzenesulfonyl)-3-(ethylsulfanyl)-1H-pyrazol-1-yl]-N-(2H-1,3-benzodioxol-5-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to active sites, potentially inhibiting or modulating the activity of these targets. The exact pathways and molecular interactions would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-amino-5-ethyl-1,3,4-thiadiazole: Shares the ethylthio group and has similar reactivity.
5-amino-pyrazoles: Similar core structure with potential for similar biological activities.
Indole derivatives: Structurally different but often used in similar medicinal chemistry applications.
Uniqueness
2-[5-amino-4-(benzenesulfonyl)-3-(ethylsulfanyl)-1H-pyrazol-1-yl]-N-(2H-1,3-benzodioxol-5-yl)acetamide is unique due to its combination of functional groups and the specific arrangement of these groups around the pyrazole ring. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
2-[5-amino-4-(benzenesulfonyl)-3-ethylsulfanylpyrazol-1-yl]-N-(1,3-benzodioxol-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O5S2/c1-2-30-20-18(31(26,27)14-6-4-3-5-7-14)19(21)24(23-20)11-17(25)22-13-8-9-15-16(10-13)29-12-28-15/h3-10H,2,11-12,21H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEVDUPHBEAPSSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN(C(=C1S(=O)(=O)C2=CC=CC=C2)N)CC(=O)NC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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